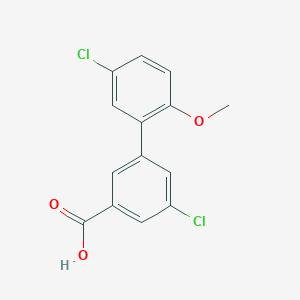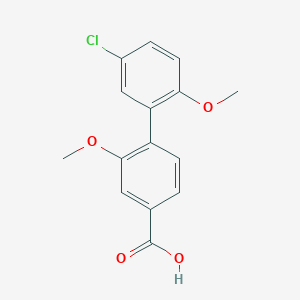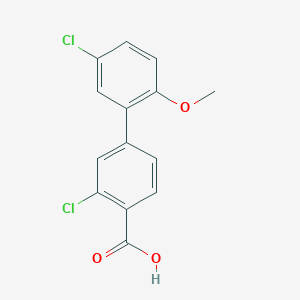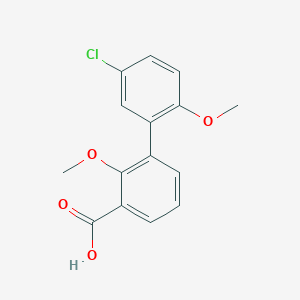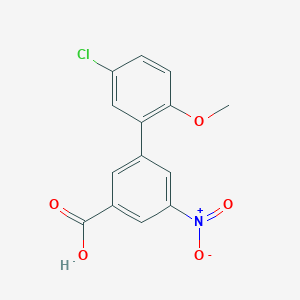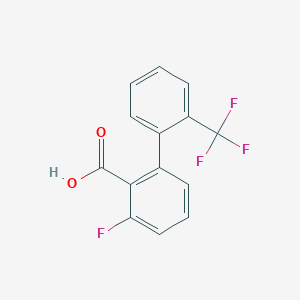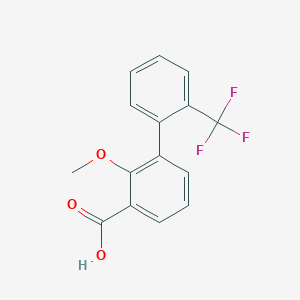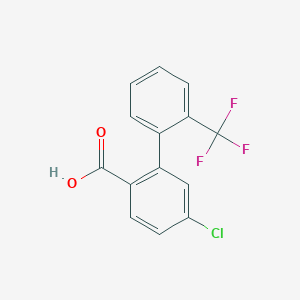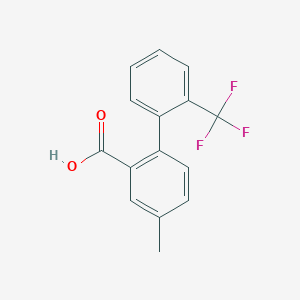
5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid (5-Methyl-2-TFPBA) is a phenylbenzoic acid derivative with a wide range of applications in laboratory experiments. It is a colorless solid with a molecular weight of 246.26 g/mol and a melting point of 150-152°C. It is a strong acid and its solubility in water is limited. 5-Methyl-2-TFPBA has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, as a chromogenic agent in analytical chemistry, and as a precursor in the synthesis of pharmaceuticals.
科学的研究の応用
5-Methyl-2-TFPBA has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, as a chromogenic agent in analytical chemistry, and as a precursor in the synthesis of pharmaceuticals. In organic synthesis, 5-Methyl-2-TFPBA can be used as a reactant to form ethers, esters, and amides. It can also be used as a catalyst in the synthesis of heterocyclic compounds. In analytical chemistry, it can be used as a chromogenic agent to detect the presence of certain compounds in a sample. In pharmaceuticals, it can be used as a precursor in the synthesis of drugs.
作用機序
The mechanism of action of 5-Methyl-2-TFPBA is not well understood. However, it is thought to act as a proton donor, donating protons to molecules that can accept them. This can result in the formation of an acid-base complex, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-TFPBA are not well understood. It is known to be toxic to humans and animals, and can cause irritation to the skin and eyes. Ingestion of 5-Methyl-2-TFPBA can cause nausea and vomiting. Prolonged exposure to high concentrations of 5-Methyl-2-TFPBA can cause liver and kidney damage.
実験室実験の利点と制限
The advantages of using 5-Methyl-2-TFPBA in laboratory experiments include its low cost, its high reactivity, and its wide range of applications. Its low cost makes it a popular choice for researchers on a budget. Its high reactivity makes it an ideal reagent for organic synthesis and drug synthesis. Its wide range of applications makes it a versatile tool for researchers.
The limitations of using 5-Methyl-2-TFPBA in laboratory experiments include its limited solubility in water and its toxicity. Its limited solubility in water can make it difficult to work with in certain experiments. Its toxicity means that it should be handled with caution and protective gear should be worn when working with it.
将来の方向性
Future research on 5-Methyl-2-TFPBA should focus on understanding its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals. Additionally, research should be done to develop safer and more efficient methods of synthesis and to develop new methods of using 5-Methyl-2-TFPBA in laboratory experiments. Finally, research should be conducted to explore the potential of 5-Methyl-2-TFPBA as a drug precursor and to identify new applications for it in the pharmaceutical industry.
合成法
5-Methyl-2-TFPBA can be synthesized by a variety of methods. The most common method is the Williamson ether synthesis, which involves the condensation of an alcohol with a halogenated hydrocarbon in the presence of an alkali. The reaction of 5-methyl-2-chloro-benzoic acid with 2-trifluoromethylphenol in the presence of sodium hydroxide is an example of this method. Other methods include the reaction of 2-trifluoromethylphenol with 3-methyl-2-chlorobenzoic acid and the reaction of 2-trifluoromethylphenol with 5-methyl-2-bromobenzoic acid.
特性
IUPAC Name |
5-methyl-2-[2-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-6-7-10(12(8-9)14(19)20)11-4-2-3-5-13(11)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVKSEVXUGSSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691121 |
Source


|
| Record name | 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261635-07-7 |
Source


|
| Record name | 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


